1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol
Description
Properties
IUPAC Name |
1,1,1-trifluoro-3-(4-methylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N2O/c1-5-2-11-12(3-5)4-6(13)7(8,9)10/h2-3,6,13H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBKDUGVKVWHAFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Typical Approach:
Example from Literature:
In the synthesis of related trifluoromethylated pyrazole derivatives, a key step involves coupling a trifluoromethylpyrazole boronate with a suitable halogenated propanol derivative under palladium catalysis, followed by purification to obtain the target compound.
Notes on Reaction Conditions and Yields
| Parameter | Typical Range | Significance |
|---|---|---|
| Temperature | 0°C to 80°C | Optimizes selectivity and yield |
| Solvent | DCM, MeCN, Dioxane | Solvent choice affects reaction rate and purity |
| Catalysts | Pd(PPh3)4, Pd(dppf)Cl2 | Common for cross-coupling |
| Yields | 60-90% | Dependent on purification and reaction optimization |
Research Findings and Optimization Strategies
- Regioselectivity: Achieving regioselective trifluoromethylation is critical; using specific reagents like Togni’s reagent enhances selectivity for the 3-position.
- Purification: Separation of regioisomeric mixtures via boiling point analysis or chromatography is necessary for high purity.
- Reaction Conditions: Mild temperatures and inert atmospheres (nitrogen or argon) improve yields and reduce side reactions.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
One of the most promising areas for the application of this compound is in medicinal chemistry. The trifluoromethyl group is known to enhance the pharmacological properties of drug candidates. Research indicates that compounds containing this moiety often exhibit improved metabolic stability and bioavailability.
Case Study: Inhibitors of Biological Targets
Recent studies have highlighted the use of 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol as a scaffold in the development of inhibitors targeting various biological pathways. For instance:
- Inhibition of COX Enzymes : The compound has been evaluated as a potential inhibitor for cyclooxygenase enzymes (COX), which are crucial in inflammatory processes. Its structural features allow it to interact effectively with the active sites of these enzymes, demonstrating promising inhibitory activity .
Material Science Applications
In addition to its medicinal uses, this compound can also be utilized in materials science due to its unique chemical structure. The presence of fluorine atoms imparts distinctive properties such as hydrophobicity and thermal stability.
Case Study: Development of Coatings
Research has shown that incorporating this compound into polymer matrices can enhance the performance of coatings used in industrial applications. These coatings exhibit improved resistance to solvents and environmental degradation, making them suitable for demanding applications .
Mechanism of Action
The mechanism of action of 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to specific enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of 1,1,1-trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol can be contextualized by comparing it to analogues with variations in the heterocyclic substituent or backbone functionalization. Below is a detailed analysis:
Structural and Functional Differences
1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol (rac-6)
- Molecular Formula : C₁₀H₇Br₄F₃N₃O
- Molecular Weight : 527.79 g/mol
- Key Features : Replacement of pyrazole with a tetrabromo-benzimidazole group.
- Activity: Acts as a dual inhibitor of CK2 and PIM-1 kinases, showing potent proapoptotic effects in leukemia and breast cancer cells.
- Comparison : The target compound’s pyrazole group offers a smaller, more polar profile, which may improve solubility and metabolic stability compared to rac-6’s bulky benzimidazole.
1,1,1-Trifluoro-3-[(4-methylpyrimidin-2-yl)sulfanyl]propan-2-ol
- Molecular Formula : C₈H₉F₃N₂OS
- Molecular Weight : 238.23 g/mol
- Key Features : Incorporates a pyrimidine ring and a sulfanyl (-S-) linker.
- Activity: Limited data, but pyrimidines are known for roles in nucleotide analog design. The sulfanyl group may influence redox properties or hydrogen bonding .
- Comparison : The sulfanyl linker introduces sulfur, which could alter metabolic pathways (e.g., oxidation to sulfoxides) compared to the target compound’s ether-like pyrazole linkage.
1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol
- Molecular Formula: C₉H₁₆F₃NO
- Molecular Weight : 211.22 g/mol
- Key Features : Piperidine ring replaces pyrazole, introducing a basic nitrogen.
- Activity : Piperidine derivatives often target G-protein-coupled receptors or ion channels.
- Comparison : The basic nitrogen in piperidine may increase membrane permeability but could also lead to off-target interactions compared to the neutral pyrazole .
Iodinated Imidazole Analogue
- Structure : (2S)-1,1,1-trifluoro-3-(5-iodo-4-{[1-(trifluoromethyl)cyclopropyl]-methyl}-1H-imidazol-2-yl)-2-[4-(1H-pyrazol-1-yl)phenyl]propan-2-ol.
- Key Features : Iodine and trifluoromethylcyclopropyl groups enhance steric bulk and lipophilicity.
- Activity : Used in X-ray crystallography studies to determine absolute stereochemistry, critical for optimizing binding conformations .
- Comparison : The target compound lacks heavy atoms like iodine, simplifying synthesis but possibly reducing crystallographic utility.
Physicochemical and Pharmacokinetic Properties
<sup>a</sup> LogP values estimated based on substituent contributions.
Research Findings and Implications
Heterocyclic Substituents Dictate Activity : Pyrazole derivatives balance solubility and target affinity, whereas benzimidazoles (e.g., rac-6) prioritize potency at the expense of pharmacokinetics.
Role of Halogens : Bromine or iodine atoms improve binding via halogen bonding but increase synthetic complexity and toxicity risks.
Backbone Flexibility : The propan-2-ol scaffold allows modular substitution, enabling optimization for specific targets (e.g., kinase ATP-binding pockets).
Biological Activity
1,1,1-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)propan-2-ol (CAS No. 1341486-74-5) is an organic compound characterized by its trifluoromethyl group and pyrazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. The unique combination of functional groups in this compound may confer distinct pharmacological properties, making it a candidate for various therapeutic applications.
The molecular formula of this compound is C7H9F3N2O, with a molecular weight of approximately 194.15 g/mol. The compound features a trifluoromethyl group which is known to enhance lipophilicity and metabolic stability in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C7H9F3N2O |
| Molecular Weight | 194.15 g/mol |
| Boiling Point | 265.3 °C (predicted) |
| Density | 1.36 g/cm³ (predicted) |
Enzyme Inhibition
Recent studies have indicated that compounds bearing pyrazole moieties exhibit significant enzyme inhibition properties. For instance, pyrazole derivatives have been explored as inhibitors of lactate dehydrogenase (LDH), an enzyme critical in cancer metabolism. The structure of this compound suggests it may similarly inhibit LDH activity, potentially leading to reduced lactate production and altered glycolytic pathways in cancer cells .
Case Study: Inhibition of LDH
In a study focusing on pyrazole-based inhibitors, compounds similar to this compound demonstrated low nanomolar inhibition of both LDHA and LDHB isoforms. This inhibition was associated with significant reductions in lactate levels in pancreatic cancer cells (MiaPaCa2) and sarcoma cells (A673), showcasing the potential anticancer activity of such compounds .
Anticancer Properties
The anticancer potential of this compound can be hypothesized based on its structural analogs that have shown efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the trifluoromethyl group may enhance its interaction with biological targets involved in cancer progression.
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Key Enzymes: By inhibiting enzymes like LDH, it may disrupt metabolic pathways crucial for tumor growth.
- Receptor Binding: The pyrazole ring may facilitate binding to specific receptors involved in cell signaling pathways that regulate proliferation and survival.
Comparative Analysis
To further understand the biological significance of this compound, it is useful to compare it with similar compounds:
| Compound | Enzyme Inhibition | Anticancer Activity |
|---|---|---|
| 1,1,1-Trifluoro-3-(4-methylpyrazol-1-yl)propan-2-one | Moderate | Yes |
| 3-(Trifluoromethyl)pyrazole | Low | Limited |
| Pyrazole-based LDH inhibitors | High | Yes |
Q & A
Basic Research Question
- Crystal growth : Use slow evaporation of EtOAc/hexane solutions to obtain single crystals suitable for diffraction .
- Data collection : Measure high-resolution (<1.0 Å) datasets at room or cryogenic temperatures. Heavy atoms (e.g., iodine in analogues) enhance phase determination .
- Refinement : Employ SHELXL for structure solution and refinement. Validate using residual density maps and intermolecular interactions (e.g., hydrogen bonds to Cl⁻ ions in salt forms) .
What computational methods are effective for analyzing electronic properties and noncovalent interactions?
Advanced Research Question
- Electrostatic potential (ESP) : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic/electrophilic regions critical for ligand-receptor interactions .
- Noncovalent interaction (NCI) analysis : Apply the NCI index in Multiwfn to visualize van der Waals forces and hydrogen bonds. This is vital for understanding molecular packing in crystals or binding affinity in drug design .
- Topology analysis : Study electron density (ρ) and Laplacian (∇²ρ) at bond critical points to quantify interaction strengths .
How can contradictory spectroscopic data (e.g., 1H^1H1H-NMR vs. X-ray) be resolved?
Advanced Research Question
- Dynamic effects : NMR may average signals due to rapid proton exchange, while X-ray provides static snapshots. Compare temperature-dependent NMR with crystallographic data .
- Tautomerism : Pyrazole rings can exhibit tautomeric shifts. Use -NMR or -labeling to probe tautomeric states .
- DFT calculations : Optimize molecular geometry using Gaussian or ORCA and simulate NMR chemical shifts to match experimental data .
What strategies improve yield in multi-step syntheses involving fluorinated intermediates?
Advanced Research Question
- Fluorine-directed synthesis : Leverage the electron-withdrawing effect of CF₃ to activate adjacent positions for nucleophilic attack .
- Protecting groups : Temporarily protect the hydroxyl group with TBS or acetyl to prevent side reactions during pyrazole coupling .
- Reaction monitoring : Use in-situ -NMR to track fluorinated intermediate stability and adjust conditions in real time .
How does the pyrazole substituent (4-methyl) influence the compound’s physicochemical properties?
Basic Research Question
- Lipophilicity : The methyl group increases logP, enhancing membrane permeability. Measure via HPLC retention times or shake-flask methods .
- Hydrogen bonding : Methyl substitution reduces pyrazole ring basicity, weakening interactions with polar solvents. Confirm via solvatochromic studies .
- Thermal stability : DSC/TGA shows decomposition temperatures >200°C, indicating suitability for high-temperature applications .
What are the challenges in characterizing hydrogen bonding networks in crystalline forms?
Advanced Research Question
- Hydrogen atom localization : Use neutron diffraction or high-resolution X-ray data (≤0.8 Å) to resolve H positions in OH···N/F interactions .
- Hirshfeld surface analysis : Quantify interaction contributions (e.g., H···F vs. H···O) using CrystalExplorer to map crystal packing motifs .
- Temperature dependence : Study thermal motion with variable-temperature XRD to distinguish static disorder from dynamic effects .
How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
- Pharmacophore mapping : Replace the 4-methyl group with electron-deficient substituents (e.g., Cl, CF₃) to modulate pyrazole ring electronics and improve target binding .
- Steric effects : Introduce bulky groups at the propan-2-ol position to restrict conformational flexibility and enhance selectivity .
- In silico screening : Perform molecular docking (AutoDock Vina) and MD simulations to predict binding modes to fungal CYP51 or similar targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
